molecular formula C24H21N3O2S B4889523 N-ethyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide

N-ethyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide

Cat. No.: B4889523
M. Wt: 415.5 g/mol
InChI Key: JVPWZXXMGUMDNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide, also known as EPTA, is a chemical compound that is widely used in scientific research. It is a member of the quinazoline family of compounds, which have been shown to have a wide range of biological activities. EPTA is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and RNA.

Mechanism of Action

The mechanism of action of N-ethyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide is based on its ability to inhibit the activity of DHFR. DHFR is an enzyme that catalyzes the conversion of dihydrofolate to tetrahydrofolate, which is required for the synthesis of nucleotides and DNA replication. This compound binds to the active site of DHFR and prevents the conversion of dihydrofolate to tetrahydrofolate, thereby inhibiting the synthesis of nucleotides and DNA replication. This leads to the inhibition of cell division and growth in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer and antibacterial properties, this compound has been shown to have anti-inflammatory effects. It has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-ethyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide in lab experiments is its high potency and specificity for DHFR. This makes it an ideal tool for studying the role of DHFR in various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to prepare solutions for use in experiments. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain types of experiments.

Future Directions

There are several future directions for research on N-ethyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide. One area of research is the development of more potent and selective DHFR inhibitors based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in combination with other anticancer agents, as it has been shown to enhance the efficacy of certain chemotherapeutic drugs. Finally, this compound could be further investigated for its potential use in the treatment of other diseases, such as neurodegenerative diseases and diabetes.

Synthesis Methods

The synthesis of N-ethyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide involves the reaction of 2-mercapto-N-phenylacetamide with ethyl 4-oxo-3-phenyl-3,4-dihydroquinazoline-2-carboxylate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate thiolactam, which is then oxidized to form the final product. The yield of this compound can be improved by using a higher concentration of the starting materials and optimizing the reaction conditions.

Scientific Research Applications

N-ethyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound works by blocking the activity of DHFR, which is essential for the synthesis of nucleotides and DNA replication. By inhibiting this enzyme, this compound prevents cancer cells from dividing and growing. This compound has also been investigated for its potential use in the treatment of bacterial infections, as DHFR is also involved in the synthesis of folate, which is essential for bacterial growth.

Properties

IUPAC Name

N-ethyl-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-2-26(18-11-5-3-6-12-18)22(28)17-30-24-25-21-16-10-9-15-20(21)23(29)27(24)19-13-7-4-8-14-19/h3-16H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPWZXXMGUMDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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